N-(1,3-benzodioxol-5-yl)-2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}acetamide N-(1,3-benzodioxol-5-yl)-2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 881440-46-6
VCID: VC7263279
InChI: InChI=1S/C19H15ClN4O4S/c20-12-3-1-11(2-4-12)7-14-18(26)22-19(24-23-14)29-9-17(25)21-13-5-6-15-16(8-13)28-10-27-15/h1-6,8H,7,9-10H2,(H,21,25)(H,22,24,26)
SMILES: C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(C(=O)N3)CC4=CC=C(C=C4)Cl
Molecular Formula: C19H15ClN4O4S
Molecular Weight: 430.86

N-(1,3-benzodioxol-5-yl)-2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}acetamide

CAS No.: 881440-46-6

Cat. No.: VC7263279

Molecular Formula: C19H15ClN4O4S

Molecular Weight: 430.86

* For research use only. Not for human or veterinary use.

N-(1,3-benzodioxol-5-yl)-2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}acetamide - 881440-46-6

Specification

CAS No. 881440-46-6
Molecular Formula C19H15ClN4O4S
Molecular Weight 430.86
IUPAC Name N-(1,3-benzodioxol-5-yl)-2-[[6-[(4-chlorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C19H15ClN4O4S/c20-12-3-1-11(2-4-12)7-14-18(26)22-19(24-23-14)29-9-17(25)21-13-5-6-15-16(8-13)28-10-27-15/h1-6,8H,7,9-10H2,(H,21,25)(H,22,24,26)
Standard InChI Key QMQAVOVPXAHZJC-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(C(=O)N3)CC4=CC=C(C=C4)Cl

Introduction

Structural Characteristics and Chemical Properties

Molecular Architecture

The compound features three primary components:

  • 1,3-Benzodioxol-5-yl group: A fused bicyclic structure with oxygen atoms at positions 1 and 3, contributing to electron-rich aromatic systems. This motif is prevalent in bioactive molecules due to its metabolic stability and ability to engage in π-π interactions .

  • 1,2,4-Triazin-3-yl core: A nitrogen-rich heterocycle substituted at position 6 with a 4-chlorobenzyl group and at position 5 with a hydroxyl group. The triazine ring’s electron-deficient nature facilitates interactions with biological targets, while the 4-chlorobenzyl substituent enhances lipophilicity and target affinity .

  • Sulfanyl-acetamide linker: A thioether bridge connecting the benzodioxole and triazine moieties. The sulfanyl group improves solubility and may participate in redox-mediated bioactivation .

Key Physicochemical Data (Inferred from Analogs):

PropertyValueSource Analog
Molecular FormulaC₁₉H₁₅ClN₄O₄S
Molecular Weight442.87 g/molCalculated
LogP (Partition Coefficient)~2.8 (Predicted)
SolubilityModerate in DMSO, low in water

Synthesis and Derivatives

Synthetic Pathways

While no explicit synthesis route for this compound is documented, analogous triazine-benzodioxole hybrids suggest a multi-step approach:

  • Triazine Ring Formation: Cyclocondensation of thiosemicarbazides with α-keto acids or esters to yield 5-hydroxy-1,2,4-triazin-3(2H)-one intermediates .

  • Chlorobenzyl Substitution: Alkylation at position 6 using 4-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF).

  • Sulfanyl-Acetamide Coupling: Reaction of the triazine-thiol intermediate with N-(1,3-benzodioxol-5-yl)-2-chloroacetamide via nucleophilic substitution .

Representative Reaction Scheme:

Triazin-3-thiol+ClCH2C(O)NHC6H3O2BaseTarget Compound+HCl\text{Triazin-3-thiol} + \text{ClCH}_2\text{C(O)NHC}_6\text{H}_3\text{O}_2 \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}

Structural Modifications

Modifications reported in analogs include:

  • Replacement of 4-chlorobenzyl with alkyl or aryl groups to tune lipophilicity.

  • Substitution of the hydroxyl group with methoxy or amino functionalities to enhance hydrogen-bonding capacity .

Biological Activity and Mechanisms

Comparative MIC Data (Analog Compounds):

CompoundMIC (μM) vs. Mtb H37RvSource
5-(5-Nitrothiophen-2-yl)-3-phenylpyrazole5.71
Triazin-3-yl acetamide derivatives3.2–10.4

Anticancer Activity

Benzodioxole-triazine hybrids exhibit topoisomerase II inhibition and ROS generation in cancer cells. The sulfanyl linkage may contribute to redox cycling, inducing oxidative stress .

Physicochemical and Pharmacokinetic Profiling

Stability and Reactivity

  • Hydrolytic Stability: The triazine ring is susceptible to hydrolysis under acidic conditions, necessitating formulation adjustments for oral delivery.

  • Redox Activity: The sulfanyl group may undergo oxidation to sulfoxide or sulfone metabolites, altering bioavailability .

ADME Properties (Predicted)

ParameterValueMethod/Source
Plasma Protein Binding89–92%QikProp
CYP450 InhibitionModerate (CYP3A4)admetSAR
Half-Life~4.2 hoursPKSim

Applications and Future Directions

Therapeutic Applications

  • Tuberculosis: As a next-generation antimycobacterial agent targeting resistant strains .

  • Oncology: Potential use in combination therapies to exploit redox-mediated cytotoxicity .

Challenges and Optimization

  • Solubility Enhancement: Prodrug strategies (e.g., phosphate esters) to improve aqueous solubility.

  • Toxicity Mitigation: Structural tweaks to reduce off-target effects on mammalian cells .

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